

Application Notes and Protocols: In Vivo Administration of BMS-986235 in Mouse Models

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B6171950

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Introduction

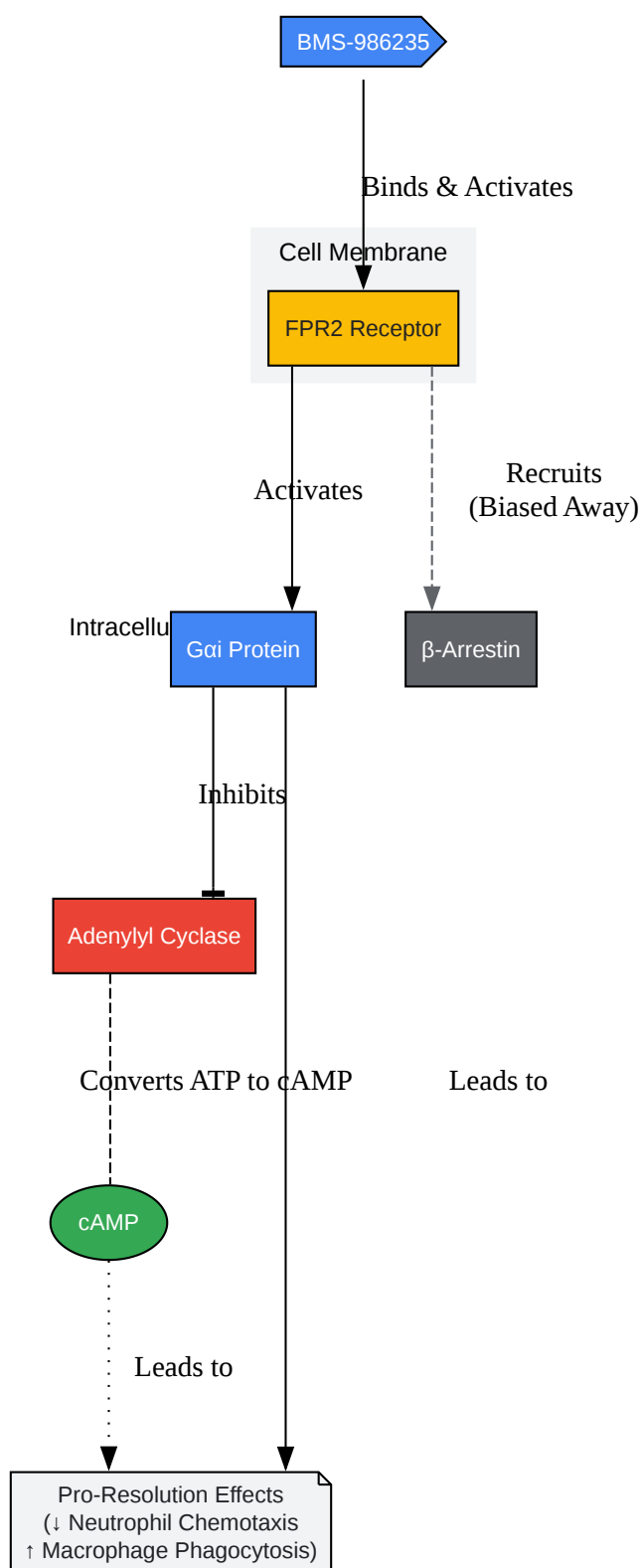
BMS-986235, also known as LAR-1219, is a potent, selective, and orally active agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G protein-coupled receptor that plays a critical role in modulating the inflammatory response.[4][5] Agonism of FPR2 by **BMS-986235** stimulates pro-resolving pathways, which can be beneficial in diseases driven by chronic or dysregulated inflammation, such as heart failure.[6][7] In preclinical mouse models, **BMS-986235** has demonstrated efficacy in improving cardiac structure and function post-myocardial infarction by promoting the resolution of inflammation.[5][7] This is achieved through mechanisms including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.[1][7]

These application notes provide a summary of key quantitative data and detailed protocols for the in vivo administration of **BMS-986235** in relevant mouse models based on published preclinical studies.

Signaling Pathway of BMS-986235

BMS-986235 selectively binds to and activates FPR2. This activation primarily initiates a Gai-protein signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] While it also promotes the recruitment of β -arrestin, **BMS-986235** shows a significant bias away from the β -

arrestin pathway and towards the G α i-mediated inhibition of cAMP and activation of pERK1/2, compared to other FPR2 agonists.[6][8] This biased agonism may contribute to its specific therapeutic effects and favorable desensitization profile.[8][9]



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Caption: Simplified signaling pathway of **BMS-986235** via the FPR2 receptor.

Data Presentation

Quantitative data from preclinical studies are summarized below for potency, pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Potency of **BMS-986235**

Target	Species	EC50	Reference
FPR2	Human	0.41 nM	[1][3]

| FPR2 | Mouse | 3.4 nM | [1][3] |

Table 2: Pharmacokinetic Parameters of **BMS-986235** in Mice Data obtained following a single oral (p.o.) dose.

Animal Model	Dose (p.o.)	Cmax	T _{1/2}	AUC(0-inf)	Bioavailability	Reference
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| BALB/cCrSlc (Male) | 1 mg/kg | 160 nmol/L | 0.68 h | 120 nmol/L·h | 24% | [1] |

Table 3: In Vivo Efficacy of **BMS-986235** in a Mouse Myocardial Infarction Model

Animal Model	Dose	Administration	Duration	Key Finding	Reference
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| C57BL/6 (Male) | 0.3 mg/kg | p.o., daily | 24 days | 39% reduction in infarct length vs. vehicle | [1] |

Experimental Protocols

Detailed methodologies for common in vivo studies involving **BMS-986235** are provided below.

Protocol 1: Myocardial Infarction (Heart Failure) Model

This protocol details the evaluation of **BMS-986235**'s cardioprotective effects in a mouse model of myocardial infarction (MI) induced by coronary artery ligation.

Objective: To assess the efficacy of **BMS-986235** in attenuating left ventricular (LV) remodeling and reducing infarct size following MI.

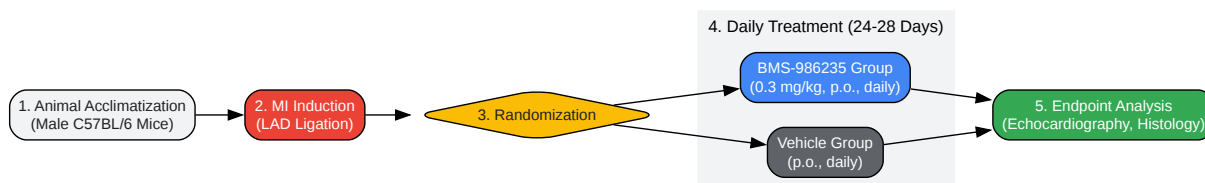
Materials:

- Compound: **BMS-986235**
- Vehicle: To be determined based on solubility and route (e.g., 0.5% methylcellulose w/ 0.2% Tween-80 in water for oral gavage).
- Animals: Male C57BL/6 mice.[\[1\]](#)
- Surgical Equipment: Anesthesia machine, surgical microscope, ventilator, sutures, micro-instruments.
- Dosing Equipment: Oral gavage needles.

Methodology:

- Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
- MI Induction Surgery:
 - Anesthetize the mouse (e.g., with isoflurane).
 - Intubate and ventilate the animal.
 - Perform a left thoracotomy to expose the heart.
 - Permanently ligate the left anterior descending (LAD) coronary artery with a suture.[\[1\]](#)[\[10\]](#)
 - Confirm successful occlusion by observing the blanching of the anterior ventricular wall.
 - Close the chest cavity and allow the animal to recover.

- A sham group should undergo the same procedure without LAD ligation.[\[5\]](#)
- Group Assignment: Randomly assign mice that have undergone MI surgery to either a vehicle control group or a **BMS-986235** treatment group.
- Compound Administration:
 - Dose: 0.3 mg/kg.[\[1\]](#)[\[11\]](#)
 - Route: Oral gavage (p.o.).[\[1\]](#)
 - Frequency: Administer once daily.[\[1\]](#)[\[11\]](#)
 - Duration: Begin dosing post-surgery and continue for 24 to 28 days.[\[1\]](#)[\[5\]](#)
- Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.
- Endpoint Analysis:
 - At the end of the treatment period, perform echocardiography on conscious or anesthetized mice to assess cardiac function and LV dimensions (e.g., ejection fraction, fractional shortening, ventricular volumes).
 - Following functional assessment, euthanize the animals and harvest the hearts.
 - Perform histological analysis (e.g., Masson's trichrome staining) on heart sections to measure infarct size and collagen deposition (fibrosis).[\[10\]](#)
 - Immunohistochemistry or flow cytometry can be used to analyze immune cell infiltration (e.g., neutrophils, M2-like macrophages) in the cardiac tissue.[\[6\]](#)[\[10\]](#)



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Caption: Experimental workflow for the mouse myocardial infarction model.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes a study to determine the pharmacokinetic profile of **BMS-986235** in mice.

Objective: To measure key PK parameters (C_{max} , $T_{1/2}$, AUC) of **BMS-986235** following oral administration.

Materials:

- Compound: **BMS-986235**
- Vehicle: Formulation suitable for oral administration.
- Animals: Male BALB/cCrSlc mice (or other standard strain).[1]
- Dosing Equipment: Oral gavage needles.
- Sample Collection: Blood collection tubes (e.g., with K2-EDTA), cannulas (optional).
- Analytical Equipment: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for bioanalysis.

Methodology:

- Animal Preparation: Acclimatize mice and fast them overnight before dosing (with water ad libitum).
- Compound Administration:
 - Administer a single dose of **BMS-986235** at 1 mg/kg via oral gavage (p.o.).^[1]
- Blood Sampling:
 - Collect blood samples from a cohort of mice at multiple time points post-dose.
 - Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
 - Collect samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
 - Process blood to obtain plasma by centrifuging at 4°C.
- Sample Analysis:
 - Store plasma samples at -80°C until analysis.
 - Quantify the concentration of **BMS-986235** in each plasma sample using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the mean plasma concentration of **BMS-986235** versus time.
 - Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including C_{max} (maximum concentration), T_{max} (time to C_{max}), AUC (area under the curve), and T_{1/2} (elimination half-life).^[1]

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